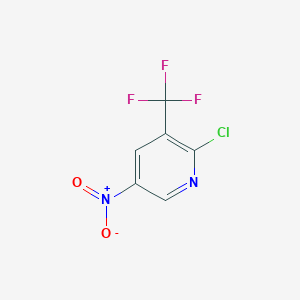

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9, molecular formula C₆H₂ClF₃N₂O₂) is a halogenated pyridine derivative characterized by a nitro (-NO₂) group at position 5, a chloro (-Cl) substituent at position 2, and a trifluoromethyl (-CF₃) group at position 2. Its molecular weight is 226.54 g/mol, with a boiling point of 249°C, density of 1.618 g/cm³, and flash point of 105°C . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and reduction reactions .

Preparation Methods

Direct Chlorination and Nitration Route

Chlorination of 3-(trifluoromethyl)pyridine

The chlorination step to introduce chlorine at the 2-position of 3-(trifluoromethyl)pyridine is well-documented. Two main approaches are used:

Gas-phase chlorination: 3-(trifluoromethyl)pyridine is reacted with chlorine gas in the presence of supported palladium catalysts (e.g., palladium on activated carbon, alumina, or aluminum fluoride) and alkaline earth metal salts (fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium). The reaction temperature is maintained between 220°C and 360°C, enabling high conversion and selectivity with low energy consumption and simple product separation. This method avoids the use of organic solvents, initiators, and specialized photochlorination equipment, offering operational advantages.

Vapor-phase chlorination with diluents: Chlorination can also be carried out in vapor phase at 300–450°C, often with an organic or inorganic diluent (e.g., nitrogen, steam, or carbon tetrachloride). Free radical initiators such as peroxides or azonitriles may be used to promote the reaction. Chlorine is supplied in at least stoichiometric amounts relative to 3-(trifluoromethyl)pyridine. The reaction residence time is short (around 10 seconds), and product separation is achieved by fractional distillation or crystallization.

Nitration of Chlorinated Intermediate

After chlorination, nitration is performed to introduce the nitro group at the 5-position. The nitration typically uses a mixed acid system of concentrated nitric acid and sulfuric acid. The nitration is selective for the 5-position due to electronic and steric effects of the trifluoromethyl and chloro substituents. This step is often conducted on the chlorinated pyridine intermediate to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

Stepwise Halogenation and Nitration via Brominated Intermediates

An alternative preparative strategy involves initial bromination, nitration, and subsequent halogen exchange:

Bromination: 3-(trifluoromethyl)pyridine is brominated at the 2-position using bromine in the presence of catalysts such as iron or aluminum bromide.

Nitration: The brominated intermediate undergoes nitration with mixed acid to install the nitro group at the 5-position.

Halogen exchange: The bromine substituent can be converted to chlorine via halogen exchange reactions if required.

This route is less commonly used for the chloro derivative but is well-established for related compounds such as 2-bromo-5-nitro-3-(trifluoromethyl)pyridine.

Comparative Summary of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Gas-phase chlorination (Pd catalyst) | 3-(trifluoromethyl)pyridine + Cl₂ → 2-chloro-5-trifluoromethylpyridine | 220–360°C, supported Pd catalyst, gas phase | High selectivity, low energy, no solvents, simple separation | Requires chlorine gas handling, high temp |

| Vapor-phase chlorination with diluent | 3-(trifluoromethyl)pyridine + Cl₂ + diluent → chlorinated product | 300–450°C, free radical initiators optional | High conversion, fast reaction | High temp, specialized equipment |

| Bromination + nitration | 3-(trifluoromethyl)pyridine → 2-bromo intermediate → nitration | Bromination with Br₂ + Fe/AlBr₃, nitration with HNO₃/H₂SO₄ | Well-established, selective nitration | Multi-step, possible halogen exchange needed |

| Trichloromethyl intermediate route | Multi-step oxidation, chlorination, radical substitution, fluorination | 70–140°C, peroxide initiators, DMSO solvent | High yield for trifluoromethyl derivatives | Complex, laborious, less direct for nitro |

Detailed Research Findings and Data

Catalytic Chlorination Using Supported Pd Catalysts

Supported Pd catalysts on activated carbon, alumina, or aluminum fluoride with alkaline earth metal salts (Mg, Ca, Ba fluorides, oxides, hydroxides, carbonates, or chlorides) enable selective chlorination of 3-trifluoromethylpyridine to 2-chloro-5-trifluoromethylpyridine with high conversion and selectivity.

Reaction temperature: 220–360°C

Advantages: No organic solvents, no initiators or photochlorination equipment required; energy-efficient; simple product separation.

Vapor Phase Chlorination with Diluent

Chlorination in vapor phase with organic diluent (e.g., carbon tetrachloride) at 300–450°C.

Chlorine to substrate molar ratio: ≥1

Reaction residence time: ~10.5 seconds

Free radical initiators such as dibenzoyl peroxide or di-tertiary-butyl peroxide may be used.

Product isolation by fractional distillation or crystallization.

Bromination and Nitration Sequence

Bromination of 3-(trifluoromethyl)pyridine with Br₂ and Fe or AlBr₃ catalyst.

Nitration using mixed acid (HNO₃/H₂SO₄) to install nitro group at 5-position.

Industrial scale methods optimize these steps for yield and purity.

Advanced purification includes recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group yields 2-methoxy-5-nitro-3-(trifluoromethyl)pyridine.

Reduction: Reduction of the nitro group yields 2-chloro-5-amino-3-(trifluoromethyl)pyridine.

Oxidation: Oxidation of the nitro group can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Synthesis Pathways

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group enhances lipophilicity, making it suitable for interactions with various biomolecules.

- Substitution Reactions : The chloro group can be replaced by various nucleophiles, allowing the generation of derivatives such as 2-methoxy-5-nitro-3-(trifluoromethyl)pyridine through nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine has potential as a pharmaceutical intermediate. It is being investigated for its biological activities, particularly in relation to its interactions with proteins and other biomolecules.

Case Study : A study demonstrated its effectiveness in synthesizing novel compounds that exhibit antimicrobial properties, highlighting its potential in drug development.

Agrochemicals

The compound is recognized for its role as an intermediate in the production of herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity, making it valuable in agricultural applications.

Case Study : Patent literature describes processes for synthesizing herbicidal compounds using this compound as a starting material, demonstrating its utility in developing effective agrochemicals .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Antimicrobial agents |

| Agrochemicals | Intermediate for herbicides | Herbicidal compounds synthesis |

| Organic Synthesis | Building block for complex organic molecules | Derivatives with varied functional groups |

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituent positions and functional groups, leading to variations in reactivity and applications. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity in all analogs, but the nitro group in this compound makes it particularly reactive in reduction reactions (e.g., catalytic hydrogenation to amines) .

- Substituent Position: Moving the chloro group from C2 (as in the parent compound) to C3 (e.g., 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine) reduces steric hindrance, favoring nucleophilic attack at C2 .

- Functional Group Diversity: Replacing nitro (-NO₂) with cyano (-CN) or amino (-NH₂) alters solubility and bioavailability. For instance, 5-Amino-2-chloropyridine is water-soluble, unlike the nitro analog .

Reactivity Trends :

- The nitro group in the parent compound facilitates reduction to amines (e.g., using Raney-Ni/H₂), while cyano-containing analogs undergo hydrolysis to carboxylic acids .

- Chloro substituents at C2 or C3 enable Suzuki couplings or SNAr reactions, critical for constructing heterocyclic scaffolds .

Biological Activity

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, often abbreviated as 2-Cl-5-NO-3-CF-pyridine, is a compound of significant interest in the fields of agrochemistry and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a nitro group, and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological properties:

- Chloro Group : Enhances electrophilicity.

- Nitro Group : Can act as an electron-withdrawing group, potentially affecting the compound's interaction with biological targets.

- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability in drug design.

Pharmacological Context

This compound has been identified as a crucial intermediate in the synthesis of various agrochemicals. Its biological activity is primarily linked to its role in crop protection products, where it exhibits herbicidal properties. The presence of the trifluoromethyl group is particularly noted for enhancing the potency of compounds in this category .

Toxicity and Safety

The compound is classified as toxic if swallowed, with specific hazard statements indicating acute toxicity. It can irritate skin and eyes, necessitating careful handling in laboratory settings .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Notably:

- Chlorination of Pyridine Derivatives : This involves the reaction of 3-trifluoromethylpyridine N-oxide with chlorinating agents under controlled conditions to yield high purity products.

- Nitro Group Introduction : The introduction of the nitro group can be achieved through nitration reactions involving nitric acid and sulfuric acid mixtures .

Agrochemical Applications

Research indicates that compounds containing the trifluoromethyl group demonstrate enhanced herbicidal activity. For instance, studies have shown that derivatives of this compound exhibit significant effectiveness against various weed species, making them valuable in agricultural formulations .

Structure-Activity Relationships (SAR)

In a study examining SAR for related pyridine derivatives, it was found that modifications to the electron-withdrawing groups on the pyridine ring could dramatically alter biological activity. For example, variations in the position and type of substituents influenced both herbicidal efficacy and toxicity profiles .

Summary Table of Biological Activities

| Activity Type | Description | IC50/ED50 Values |

|---|---|---|

| Herbicidal Activity | Effective against certain weed species | Not specified |

| Toxicity | Toxic if ingested; irritant | H301 (20%): Toxic orally |

| Pharmacological Use | Intermediate for agrochemical synthesis | High demand in agrochemicals |

Q & A

Q. Basic: What are the established synthetic routes for 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation and nitration steps. A common precursor is β-picoline (3-methylpyridine), which undergoes vapor-phase chlorination at high temperatures (150–300°C) with chlorine gas in the presence of catalysts like FeCl₃ or AlCl₃ to introduce chloro and trifluoromethyl groups . Nitration is then performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Critical Factors:

- Temperature Control: Higher temperatures during chlorination favor trifluoromethyl group stability but may increase side-product formation (e.g., dichloro derivatives) .

- Catalyst Purity: Impurities in FeCl₃ can reduce halogen exchange efficiency, lowering yields by 10–15% .

- Reagent Ratios: Excess HNO₃ in nitration improves nitro-group regioselectivity but risks ring oxidation .

Properties

IUPAC Name |

2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEZLLCPUDLUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397285 | |

| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-67-9 | |

| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.